[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine
CAS No.:
Cat. No.: VC17762460
Molecular Formula: C11H16Cl2N2
Molecular Weight: 247.16 g/mol
* For research use only. Not for human or veterinary use.
![[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine -](/images/structure/VC17762460.png)
Specification
Molecular Formula | C11H16Cl2N2 |
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Molecular Weight | 247.16 g/mol |
IUPAC Name | N-[(2,3-dichlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Standard InChI | InChI=1S/C11H16Cl2N2/c1-15(2)7-6-14-8-9-4-3-5-10(12)11(9)13/h3-5,14H,6-8H2,1-2H3 |
Standard InChI Key | LACBMRGGBAWVQG-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CCNCC1=C(C(=CC=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s systematic name, [(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine, reflects its core structure: a 2,3-dichlorophenyl group bonded to a methylene bridge, which connects to a 2-(dimethylamino)ethylamine chain. Its molecular formula is C₁₁H₁₄Cl₂N₂, with a calculated molecular weight of 245.15 g/mol. The presence of two chlorine atoms at the 2- and 3-positions of the phenyl ring distinguishes it from isomers such as the 3,4- or 3,5-dichloro variants .
Table 1: Comparative Molecular Data for Dichlorophenylamine Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chlorine Substitution |
---|---|---|---|
[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine | C₁₁H₁₄Cl₂N₂ | 245.15 | 2,3 |
BD-1047 | C₁₃H₁₈Cl₂N₂ | 275.21 | 3,4 |
[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine | C₁₀H₁₂Cl₂N₂ | 233.13 | 3,4 |
Structural Features
The 2,3-dichlorophenyl group introduces steric and electronic effects that influence reactivity. Chlorine’s electronegativity enhances the ring’s electron-withdrawing character, potentially affecting nucleophilic substitution reactions at the methylene bridge. The dimethylaminoethylamine chain contributes basicity due to the tertiary amine, with a predicted pKa of ~9.5, similar to related amines .
Synthesis and Manufacturing
Primary Synthetic Route
The synthesis likely follows a nucleophilic substitution pathway analogous to methods used for 3,5-dichloro analogs. A proposed route involves:
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Alkylation: Reacting 2,3-dichlorobenzyl chloride with 2-(dimethylamino)ethylamine in the presence of a base such as potassium carbonate.
This reaction typically proceeds in polar aprotic solvents like acetonitrile at 60–80°C .
Alternative Methods
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Reductive Amination: Condensing 2,3-dichlorobenzaldehyde with 2-(dimethylamino)ethylamine using sodium cyanoborohydride .
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Solid-Phase Synthesis: Employing resin-bound intermediates to improve yield and purity, as demonstrated in peptide-coupled amine syntheses .
Physicochemical Properties
Solubility and Stability
The compound is expected to exhibit moderate solubility in polar solvents (e.g., ethanol, DMSO) due to its amine group, while the hydrophobic dichlorophenyl moiety reduces aqueous solubility. Stability studies on analogs suggest susceptibility to oxidation at the amine group, necessitating storage under inert atmospheres .
Spectroscopic Data
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IR Spectroscopy: Peaks at ~750 cm⁻¹ (C-Cl stretch) and ~2800 cm⁻¹ (C-H stretch of CH₂ groups) .
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NMR:
Applications and Biological Activity
Material Science
The dimethylamino group’s basicity makes the compound a candidate for:
Table 2: Industrial Applications of Related Amines
Application | Example Compound | Function |
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Drug Intermediate | BD-1047 | Sigma receptor ligand |
Polymer Additive | 2-(Dimethylamino)ethylamine | Crosslinking agent |
Agrochemical Stabilizer | N-Methyl-3,5-dichlorobenzylamine | Pesticide formulation |
Research Gaps and Future Directions
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Pharmacological Profiling: Screen for affinity at sigma receptors, serotonin transporters, and ion channels.
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Catalytic Applications: Investigate use in asymmetric catalysis leveraging the chiral amine center.
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Environmental Fate: Conduct biodegradation and bioaccumulation studies.
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